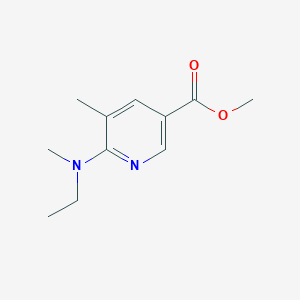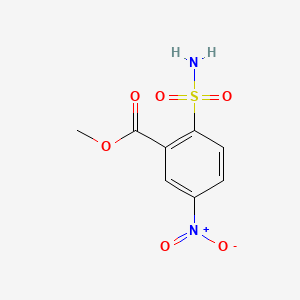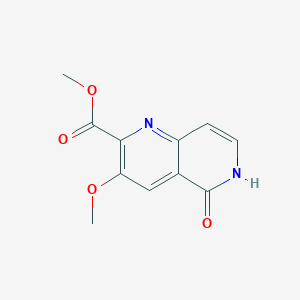![molecular formula C10H7IO3S B13014424 Methyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13014424.png)
Methyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a hydroxyl group, an iodine atom, and a carboxylate ester group attached to the benzo[b]thiophene core. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
The synthesis of methyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate can be achieved through several synthetic routes. Another approach includes the use of [Rh (COD)Cl]2 as a catalyst and bis(diphenylphosphino)ferrocene (DPPF) as a ligand in the reaction of alkynyl thiadiazoles with ester or amide linkers in chlorobenzene .
Chemical Reactions Analysis
Methyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
Methyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and iodine groups play a crucial role in its biological activity by interacting with enzymes and receptors. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Methyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Methyl 3-hydroxythiophene-2-carboxylate: Lacks the iodine atom, resulting in different reactivity and biological activity.
5-Methyl-3-hydroxythiophene-2-carboxylate: Contains a methyl group instead of an iodine atom, leading to variations in its chemical properties.
Methyl 3-aminobenzo[b]thiophene-2-carboxylate:
These comparisons highlight the uniqueness of this compound, particularly due to the presence of the iodine atom, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H7IO3S |
|---|---|
Molecular Weight |
334.13 g/mol |
IUPAC Name |
methyl 3-hydroxy-5-iodo-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C10H7IO3S/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4,12H,1H3 |
InChI Key |
DUCRXQPNFQXUAD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=CC(=C2)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl1-cyano-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B13014352.png)







![tert-butyl(1S,5S)-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13014397.png)
![trans-Hexahydro-5H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B13014401.png)

![(4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol](/img/structure/B13014416.png)


